1-(2-chloro-6-fluorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(4-ETHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of dihydropyridine derivatives. This compound is characterized by its unique structure, which includes a chlorofluorophenyl group, an ethoxyphenyl group, and a dihydropyridine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(4-ETHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dihydropyridine ring, followed by the introduction of the chlorofluorophenyl and ethoxyphenyl groups. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various organic solvents. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(4-ETHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(4-ETHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE include other dihydropyridine derivatives. These compounds share a similar core structure but differ in the substituents attached to the dihydropyridine ring. The uniqueness of this compound lies in its specific combination of chlorofluorophenyl and ethoxyphenyl groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H18ClFN2O3 |
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Molecular Weight |
400.8 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-ethoxyphenyl)-6-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C21H18ClFN2O3/c1-2-28-16-9-7-15(8-10-16)24-21(27)14-6-11-20(26)25(12-14)13-17-18(22)4-3-5-19(17)23/h3-12H,2,13H2,1H3,(H,24,27) |
InChI Key |
FYIVMBOLGGDSJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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